Methyl N-[(4-methoxyphenyl)methyl]carbamate
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Overview
Description
Methyl N-[(4-methoxyphenyl)methyl]carbamate is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol It is characterized by the presence of a carbamate group attached to a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[(4-methoxyphenyl)methyl]carbamate can be achieved through a modified Hofmann rearrangement reaction. The procedure involves the reaction of p-methoxybenzamide with N-bromosuccinimide (NBS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol. The reaction mixture is heated at reflux, followed by purification through flash column chromatography and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl N-[(4-methoxyphenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into other functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl N-[(4-methoxyphenyl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl N-[(4-methoxyphenyl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biological pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
- Methyl N-(4-methoxyphenyl)carbamate
- Methyl N-(4-nitrophenyl)carbamate
- Methyl N-(pyridin-2-yl)carbamate
Comparison: Methyl N-[(4-methoxyphenyl)methyl]carbamate is unique due to its specific methoxyphenyl moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction with biological targets, making it valuable for specific applications in research and industry .
Properties
CAS No. |
121825-91-0 |
---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl N-[(4-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C10H13NO3/c1-13-9-5-3-8(4-6-9)7-11-10(12)14-2/h3-6H,7H2,1-2H3,(H,11,12) |
InChI Key |
TVULVQOQHRUOIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)OC |
Origin of Product |
United States |
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